molecular formula C15H18N2 B8768567 3-(4-Tert-butylphenyl)pyridin-2-amine

3-(4-Tert-butylphenyl)pyridin-2-amine

Cat. No.: B8768567
M. Wt: 226.32 g/mol
InChI Key: FHWSOKHHBFGOFY-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)pyridin-2-amine is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are limited, research on highly similar structural analogues, particularly those featuring a tert-butylphenyl group connected to a pyridine-amine system, indicates significant potential value. Scientific literature shows that such compounds are frequently investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor is a critical target in pain signaling pathways, and its antagonists are being explored for the management of chronic neuropathic pain . In these analogues, the tert-butyl group and the pyridine ring are key pharmacophoric elements that contribute to high-affinity binding within hydrophobic pockets of the TRPV1 receptor, leading to excellent antagonistic activity in vitro . The specific stereochemistry and substitution pattern on the core scaffold can greatly influence both the potency and the pharmacological profile, making it a versatile building block for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore new therapeutic agents for pain and inflammation, or as a probe to study ion channel function. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-(4-tert-butylphenyl)pyridin-2-amine

InChI

InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)13-5-4-10-17-14(13)16/h4-10H,1-3H3,(H2,16,17)

InChI Key

FHWSOKHHBFGOFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(N=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The tert-butyl group in 3-(4-Tert-butylphenyl)pyridin-2-amine is para-substituted on the phenyl ring. Comparisons with analogues highlight how substituent type, position, and electronic nature modulate properties:

Compound Name Substituent Position/Type Electronic Effect Key Observations Reference
This compound 4-tert-butylphenyl at pyridine C3 Electron-donating, steric bulk Enhanced hydrophobicity; potential for improved membrane permeability
TAC5-a (3-((4-aminobenzyl)oxy)pyridin-2-amine) 4-aminobenzyloxy at pyridine C3 Electron-donating (amine) Anti-inflammatory activity via TLR inhibition; reduced cytotoxicity in macrophages
N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine 5-nitro, 2-hydroxy substituents Electron-withdrawing (nitro) Antimicrobial activity against S. aureus and E. coli; keto-enol tautomerism in DMF
3-(Difluoromethyl)pyridin-2-amine Difluoromethyl at pyridine C3 Electron-withdrawing Increased polarity; potential for altered metabolic stability
4-Ethenylpyridin-2-amine Ethenyl at pyridine C4 Conjugation-enhancing Enhanced reactivity in polymerization or cross-coupling reactions
Key Trends:
  • Electron-donating groups (e.g., tert-butyl, amino) improve lipophilicity and may enhance blood-brain barrier penetration.
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase polarity and binding affinity to polar biological targets.
Key Insights:
  • Schiff base derivatives highlight the role of tautomerism (e.g., keto-enol) in modulating antimicrobial efficacy.
Key Observations:
  • Copper-catalyzed methods offer efficiency for aryl-substituted pyridin-2-amine derivatives.
  • Multi-step syntheses (e.g., patent compounds) enable complex architectures but increase production costs.

Preparation Methods

General Reaction Framework

The Suzuki–Miyaura cross-coupling reaction remains a cornerstone for constructing biaryl systems, including pyridin-2-amine derivatives. For 3-(4-tert-butylphenyl)pyridin-2-amine, this method typically involves coupling 4-tert-butylphenylboronic acid with a halogenated pyridin-2-amine precursor. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are employed in polar aprotic solvents (e.g., toluene or 1,4-dioxane) under reflux conditions.

Key Reaction Parameters

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄

  • Base : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

  • Temperature : 80–110°C

  • Reaction Time : 12–24 hours

A representative protocol from the ACS Publications study achieved a 76% yield by reacting N-benzyl-3-methylpyridin-2-amine with 4-tert-butylphenylboronic acid using Pd(OAc)₂ (2 mol%) and DCPTPB (2 mol%) in toluene at 110°C for 24 hours.

Optimization Challenges

Steric hindrance from the tert-butyl group necessitates higher catalyst loadings (up to 5 mol%) to maintain reactivity. Side products, such as homocoupled biaryls, are suppressed by degassing solvents and maintaining anhydrous conditions.

Nucleophilic Aromatic Substitution (SNAr)

Two-Step SNAr Protocol

This method involves initial halogenation of the pyridine ring at the 3-position, followed by displacement with ammonia or amines. The Beilstein Journal study demonstrated a 62% conversion using 3-chloropyridin-2-amine and 4-tert-butylphenol in a trifluoroacetic acid (TFA)/triethylsilane (TES)/H₂O (3:1:1) system at room temperature for 24 hours.

Critical Conditions

  • Electrophile : 3-Chloropyridin-2-amine

  • Nucleophile : 4-Tert-butylphenol

  • Acid System : TFA/TES/H₂O (3:1:1)

  • Temperature : 25–50°C

Regioselectivity and Byproduct Mitigation

Regioselective substitution at the 3-position is ensured by electron-withdrawing groups (e.g., nitro or trifluoromethyl) adjacent to the leaving group. Hydrolytic byproducts are minimized by incorporating TES, which scavenges liberated HCl.

Ruthenium-Catalyzed Direct Arylation

Mechanistic Overview

The Journal of Organic Chemistry reported a Ru₃(CO)₁₂-catalyzed direct arylation of benzylic amines with arylboronates. This single-step method avoids pre-functionalized pyridine precursors.

Representative Procedure

  • Substrate : N-Benzylpyridin-2-amine

  • Aryl Source : 4-Tert-butylphenylboronic acid pinacol ester

  • Catalyst : Ru₃(CO)₁₂ (5 mol%)

  • Solvent : Pinacolone

  • Temperature : 150°C

  • Yield : 64–76%

Conformational Control

Rotational barriers around the N–C bond of the benzylic amine influence reaction efficiency. Computational studies revealed that a 3-methyl substituent on the pyridine ring stabilizes the reactive rotamer by 4.4 kcal/mol, enhancing conversion rates from 17% to 86%.

Base-Promoted Cascade Cyclization

Reaction Design

A novel approach from the PDF synthesis guide utilizes N-propargylic β-enaminones as starting materials. Formamide acts as a traceless directing group, enabling room-temperature cyclization.

Stepwise Mechanism

  • Cyclization : Base-induced formation of 1,4-oxazepine intermediate.

  • Isomerization : Conversion to an epoxide species.

  • Electrocyclization : 6π-electrocyclic ring-opening.

  • Aromatization : Final deformylation to yield this compound.

Optimized Conditions

  • Base : NaOH (2 equiv)

  • Solvent : DMSO

  • Temperature : 25°C

  • Yield : 39–82%

Comparative Analysis of Methods

Method Yield Range Temperature Catalyst Key Advantage
Suzuki–Miyaura64–76%80–110°CPd(OAc)₂High regioselectivity
SNAr33–98%25–50°CNoneAvoids transition metals
Ru-Catalyzed64–76%150°CRu₃(CO)₁₂Single-step protocol
Cascade Cyclization39–82%25°CNaOHRoom-temperature operation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Tert-butylphenyl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting halogenated pyridine derivatives with 4-tert-butylphenyl groups under palladium catalysis (e.g., Suzuki-Miyaura coupling) is a common approach. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand.
  • Solvent : Toluene or DMF at 80–110°C.
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients .
  • Optimization should focus on minimizing side products (e.g., diarylation) by controlling stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks to theoretical predictions (e.g., tert-butyl protons at δ ~1.3 ppm, pyridin-2-amine protons at δ ~6.5–8.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns.
  • Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : The compound’s solubility is influenced by the tert-butyl group’s hydrophobicity. Effective solvents include:

  • Mixed polar/non-polar systems : Ethanol/water or acetone/hexane.
  • Crystallization temperature : Gradual cooling from 60°C to room temperature enhances crystal formation.
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Use advanced refinement tools like SHELXL (e.g., anisotropic displacement parameters, twin refinement) to address disordered tert-butyl groups or pyridine ring distortions. Key steps:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (e.g., 100 K).
  • Validation : Check R-factor convergence (target <0.05) and electron density maps for missing hydrogen bonds .

Q. What experimental design considerations are critical for studying this compound’s biological activity (e.g., kinase inhibition)?

  • Methodological Answer :

  • In vitro assays : Use TrkA kinase assays with ATP concentrations adjusted to Km values (e.g., 10 µM ATP). Include controls with DMSO to account for solvent effects .
  • Dose-response curves : Test concentrations from 0.1 nM to 10 µM; calculate IC₅₀ using nonlinear regression.
  • Selectivity screening : Compare activity against related kinases (e.g., TrkB, TrkC) to identify off-target effects .

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer : The tert-butyl group:

  • Enhances lipophilicity : LogP increases by ~2.0 units compared to unsubstituted pyridin-2-amine, impacting membrane permeability (measured via PAMPA assays) .
  • Steric effects : Reduces electrophilic substitution reactivity at the para position but stabilizes intermediates in SNAr reactions.
  • Thermal stability : TGA analysis shows decomposition onset ~250°C, suitable for high-temperature reactions .

Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with flexible ligand parameters and rigid receptor (e.g., TrkA kinase PDB: 4AOJ).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).
  • QM/MM : Calculate charge distribution on the pyridine ring to identify nucleophilic attack sites .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental 13C^{13}C NMR chemical shifts?

  • Methodological Answer :

  • Verify computational parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) include solvent effects (IEFPCM model for DMSO).
  • Check for tautomerism : Pyridin-2-amine may exhibit keto-enol tautomerism, altering shifts. Use 2D NMR (HSQC, HMBC) to confirm assignments .

Q. What safety protocols are recommended for handling this compound in biological assays?

  • Methodological Answer :

  • Waste management : Segregate organic waste containing tert-butyl groups for incineration by licensed facilities.
  • Exposure control : Use fume hoods for weighing; LC-MS monitoring of lab air for amine vapors (detection limit ~1 ppm) .

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